
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3
Overview
Description
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of Acetaldehyde 2,4-dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and tracing applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O). The reaction typically proceeds under mild conditions, with the deuterium atoms being incorporated into the hydrazone moiety. The reaction can be represented as follows:
CH3CHO+C6H3(NO2)2NHNH2→CH3CH=NNHC6H3(NO2)2
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylhydrazones
Scientific Research Applications
Chemical Properties and Mechanism of Action
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 functions primarily through an electrophilic addition mechanism. It interacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. The incorporation of deuterium enhances its stability and allows for precise quantitation in complex mixtures. The reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, leading to the formation of colored products that can be easily detected spectrophotometrically.
Analytical Chemistry
- Stable Isotope Labeling : this compound is widely utilized as a stable isotope-labeled compound for tracing and quantification in various analytical techniques. Its deuterium labeling allows researchers to differentiate between labeled and unlabeled compounds in complex samples.
- HPLC Analysis : The compound is employed in high-performance liquid chromatography (HPLC) to analyze carbonyl compounds in environmental samples, including mainstream smoke from tobacco products. Acid-catalyzed isomerization studies have shown its effectiveness in quantifying carbonyl derivatives under various conditions .
Biochemical Studies
- Metabolic Pathways : In metabolic studies, this compound is used to track the incorporation and transformation of labeled acetaldehyde in biological systems. Its ability to form stable derivatives with carbonyls makes it a valuable tool for understanding metabolic fluxes and pathways.
- Cellular Effects : It aids in studying the biochemical effects of aldehydes and ketones on cellular processes such as gene expression and cell signaling pathways. By quantifying these interactions, researchers can gain insights into metabolic disorders and cellular responses.
Pharmacokinetics
- Drug Metabolism Studies : The compound is instrumental in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotope labeling allows for precise tracking of drug metabolites in biological fluids .
- Toxicology : In toxicological assessments, this compound helps evaluate the effects of aldehydes on cellular metabolism and enzyme activity at varying concentrations.
Case Study 1: Environmental Analysis
A study analyzed carbonyl compounds in mainstream tobacco smoke using this compound as a derivatizing agent. The results indicated that the compound effectively captured carbonyls for HPLC analysis under varying conditions of acidity and concentration .
Case Study 2: Drug Metabolism
In pharmacokinetic research involving a new drug candidate, this compound was used to trace the metabolic pathways of the drug in animal models. The incorporation of deuterium allowed researchers to differentiate between the drug and its metabolites accurately over time.
Mechanism of Action
The mechanism of action of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves its use as a tracer molecule. The deuterium atoms incorporated into the compound allow for precise tracking and quantitation using techniques such as mass spectrometry. The compound interacts with various molecular targets and pathways depending on the specific application, providing valuable insights into the behavior and transformation of labeled compounds in different environments .
Comparison with Similar Compounds
Similar Compounds
- Formaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3
- Acetone 2,4-dinitrophenylhydrazone-3,5,6-d3
- Benzaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3
Uniqueness
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise analytical applications. Compared to other similar compounds, it offers distinct advantages in terms of tracing and quantitation in complex biological and chemical systems .
Biological Activity
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 (commonly referred to as Acetaldehyde DNPH-d3) is a deuterated derivative of the classic 2,4-dinitrophenylhydrazone (DNPH) compound used primarily in analytical chemistry to detect carbonyl compounds such as aldehydes and ketones. This article delves into its biological activity, mechanisms of action, and applications in research.
Target of Action
Acetaldehyde DNPH-d3 specifically targets aldehydes and ketones through a nucleophilic addition-elimination reaction. The compound reacts with carbonyl groups to form stable hydrazone derivatives, which can be quantitatively analyzed.
Mode of Action
The electrophilic addition mechanism involves the compound adding across the carbon-oxygen double bond of aldehydes or ketones. This reaction is typically catalyzed by bases such as sodium hydroxide or potassium hydroxide, leading to the formation of colored products that can be measured spectrophotometrically.
Cellular Effects
Acetaldehyde DNPH-d3 plays a significant role in various cellular processes by enabling the detection and quantification of aldehydes and ketones—important intermediates in cellular metabolism. Its interaction with these compounds aids in studying their effects on cell signaling pathways and gene expression.
Metabolic Pathways
The compound participates in metabolic pathways related to the oxidation of aldehydes and ketones. By forming stable derivatives with these carbonyl compounds, it assists researchers in tracking metabolic flux and metabolite levels in biological samples.
Pharmacokinetics
Acetaldehyde DNPH-d3 is characterized by its stability under standard storage conditions. However, exposure to moisture or extreme temperatures can decrease its reactivity over time. Long-term studies indicate that it maintains efficacy for detecting carbonyl compounds.
Dosage Effects in Animal Models
Research indicates that the effects of Acetaldehyde DNPH-d3 vary with dosage:
- Low Doses: Effectively detects and quantifies aldehydes and ketones without significant adverse effects.
- High Doses: May exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism.
Transport and Distribution
Within biological systems, Acetaldehyde DNPH-d3 is transported via passive diffusion and active transport mechanisms. Its localization within cells is influenced by interactions with transporters and binding proteins, affecting its accumulation in specific cellular compartments like the cytoplasm and organelles such as mitochondria.
Comparative Analysis
Compound | Unique Features |
---|---|
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 | Deuterated for enhanced stability; used for precise analytical applications |
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 | Similar detection method but less stable than its acetaldehyde counterpart |
Acetone 2,4-Dinitrophenylhydrazone-d3 | Used for detecting acetone specifically; less versatile than acetaldehyde derivative |
Case Studies
-
Detection of Aldehydes in E-Cigarette Aerosols
A study demonstrated the effectiveness of Acetaldehyde DNPH-d3 in measuring formaldehyde yields from e-cigarettes. The derivatization method employed allowed for accurate quantification of carbonyl compounds present in vapor products . -
Impact on Personal Exposure to VOCs during COVID-19
Research highlighted the role of Acetaldehyde DNPH-d3 in assessing changes in personal exposure to volatile organic compounds (VOCs) during lockdown measures. The study found variations in indoor air quality related to aldehyde levels due to increased home cooking activities .
Q & A
Q. Basic: What is the synthetic methodology for Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, and how is its isotopic purity validated?
Answer:
The synthesis involves reacting deuterated acetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. A typical protocol includes refluxing the reactants in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Isotopic purity (99 atom% D) is confirmed via high-resolution mass spectrometry (HRMS) to verify deuterium incorporation at positions 3, 5, and 6. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, is used to assess isotopic distribution and rule out protiated impurities .
Q. Advanced: How does this compound function as an internal standard for quantifying aldehydes in environmental samples?
Answer:
Deuterated DNPH derivatives like this compound are used in isotope dilution mass spectrometry (IDMS). The deuterated analog co-elutes with non-deuterated aldehyde-DNPH derivatives during liquid chromatography (LC), enabling precise quantification by comparing peak area ratios of light (analyte) and heavy (internal standard) ions. This minimizes matrix effects and improves accuracy in complex environmental matrices such as air or water samples .
Q. Basic: What analytical techniques are critical for characterizing DNPH-derivatized aldehydes in research?
Answer:
Ultraviolet-visible (UV-Vis) spectroscopy at 360–400 nm confirms DNPH derivatization via hydrazone bond formation. For structural validation, Fourier-transform infrared spectroscopy (FTIR) identifies C=N and NO stretches. LC coupled with triple quadrupole mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances sensitivity for trace-level detection, with deuterated analogs serving as retention time markers .
Q. Advanced: How can researchers resolve isotopic interference when using deuterated DNPH derivatives in high-throughput analyses?
Answer:
Isotopic interference may arise from overlapping C or Cl peaks in complex samples. To mitigate this, use high-resolution mass spectrometry (HRMS) with a resolving power >20,000 to distinguish between the deuterated internal standard (e.g., m/z 227.19 for Acetaldehyde DNPH-d3) and potential interferences. Additionally, chromatographic optimization (e.g., using C18 columns with 1.7 µm particles) improves separation of isotopologues .
Q. Basic: What are the stability and storage requirements for Acetaldehyde DNPH-d3 standards?
Answer:
The compound should be stored in acetone or acetonitrile solutions at –20°C to prevent degradation. Stability studies indicate <5% decomposition over 6 months under these conditions. Avoid exposure to light, as DNPH derivatives are photosensitive. For long-term storage, lyophilized solids in amber vials with desiccants are recommended .
Q. Advanced: How to validate a quantitative method for aldehydes using this compound in atmospheric particulate matter?
Answer:
Method validation requires:
- Calibration curves with deuterated vs. non-deuterated standards to assess linearity (R > 0.995).
- Spike-and-recovery tests in sample matrices (e.g., PM filters) to evaluate accuracy (85–115% recovery).
- Limit of detection (LOD) determination via signal-to-noise ratios (S/N ≥ 3), typically achieving sub-ppb levels.
- Inter-laboratory reproducibility checks using reference materials like NIST SRM 1649b .
Q. Advanced: What experimental controls are essential when studying acetaldehyde-DNPH adduct stability in biological systems?
Answer:
Include:
- Blank controls with deuterated DNPH to account for non-specific binding.
- Matrix-matched standards to correct for ionization suppression in LC-MS/MS.
- Time-course studies to monitor adduct degradation under physiological conditions (e.g., pH 7.4, 37°C).
- Competitive binding assays with excess protiated DNPH to validate specificity .
Q. Basic: How is the deuterium labeling pattern in this compound confirmed experimentally?
Answer:
Deuterium labeling at positions 3, 5, and 6 is confirmed via H-NMR by observing the absence of proton signals at these positions. H-NMR or heteronuclear single quantum coherence (HSQC) spectroscopy further maps deuterium distribution. Isotopic purity is quantified using HRMS, comparing theoretical and observed m/z values for the molecular ion .
Q. Advanced: What are the pitfalls in using DNPH derivatization for aldehyde quantification, and how can deuterated standards address them?
Answer:
Common pitfalls include:
- Cross-reactivity with ketones or other carbonyls. Use selective LC gradients to separate aldehyde-DNPH adducts.
- Artifact formation during sample preparation. Include negative controls (DNPH without aldehydes).
- Matrix-induced ion suppression . Deuterated standards correct for this via isotopic dilution .
Q. Advanced: How to optimize MRM transitions for Acetaldehyde DNPH-d3 in triple quadrupole MS?
Answer:
Optimize collision energy (CE) and declustering potential (DP) using direct infusion. For Acetaldehyde DNPH-d3 (MW 227.19), primary transitions include:
Properties
IUPAC Name |
2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBOQRNOMHHDFB-BOZDYOBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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